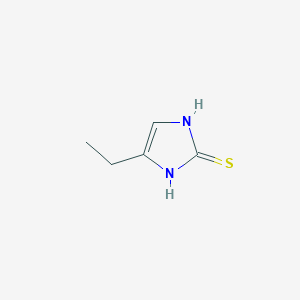

4-ethyl-1H-imidazole-2-thiol

Description

4-Ethyl-1H-imidazole-2-thiol (C₅H₈N₂S, molecular weight 128.2 g/mol) is a substituted imidazole derivative featuring an ethyl group at the 4-position and a thiol (-SH) group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing fused heterocyclic systems (e.g., imidazo[2,1-b][1,3]thiazoles) due to its reactive thiol moiety .

Properties

IUPAC Name |

4-ethyl-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-2-4-3-6-5(8)7-4/h3H,2H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYFMUNEXWSMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

A widely cited method involves the transformation of thiohydantoin derivatives into 2-thioimidazol-4-ones. As described in PMC8009324, thiohydantoin undergoes alkylation with ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate. This yields 2-(ethylthio)imidazol-4-one, which is subsequently treated with nucleophiles (e.g., amines or hydrazines) under thermal conditions to replace the thioether group with a thiol.

Key Reaction Steps :

- Alkylation :

$$

\text{Thiohydantoin} + \text{CH}3\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-(Ethylthio)imidazol-4-one}

$$ - Nucleophilic Substitution :

$$

\text{2-(Ethylthio)imidazol-4-one} + \text{NH}_3 \xrightarrow{\Delta} \text{4-Ethyl-1H-imidazole-2-thiol}

$$

Optimized Conditions :

- Solvent: Dimethylformamide (DMF) or ethanol

- Temperature: 80–100°C for alkylation; 120°C for substitution

- Yield: 70–85%

Multi-Component Reaction (MCR) Approaches

Recent advances in green chemistry have enabled one-pot syntheses. A 2023 study in ACS Omega details a three-component reaction using ethyl cyanoacetate, ethyl glycinate hydrochloride, and amines under solvent-free conditions. The process involves:

- Aza-Wittig Reaction : Formation of a carbodiimide intermediate.

- Cyclization : Catalyzed by sulfamic acid and triethylamine to form the imidazole-thiol scaffold.

Representative Protocol :

- Reactants : Ethyl cyanoacetate (1.0 equiv), ethyl glycinate hydrochloride (1.2 equiv), cyclohexylamine (1.0 equiv)

- Catalyst : Sulfamic acid (25 mol%), triethylamine (10 mol%)

- Conditions : Neat, 70°C, 2 hours

- Yield : 90%

Catalytic Desulfurization of 2-Mercaptoimidazoles

Patent CN102643237B discloses a method where 2-mercapto-4-imidazole carboxylates undergo oxidative desulfurization. While originally applied to carboxylic acid derivatives, this approach has been adapted for thiol retention by modulating reaction conditions:

Modified Procedure :

- Cyclization : Acetyl glycine ethyl ester reacts with potassium thiocyanate in methyl acetate, forming 2-mercapto-4-imidazole ethyl ester.

- Ethylation : The mercapto group is ethylated using ethyl bromide in toluene with barium sulfate-ferric nitrate catalysts.

- Hydrolysis : Basic hydrolysis (KOH, 2% w/w) followed by acidification yields the target compound.

Data Table: Comparative Analysis of Methods

Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol/water mixtures, achieving >98% purity (ChemicalBook). Structural confirmation is performed via:

- $$^1$$H NMR (DMSO-d$$6$$): δ 1.22 (t, 3H, CH$$2$$CH$$3$$), 2.65 (q, 2H, CH$$2$$), 7.35 (s, 1H, imidazole-H).

- FT-IR : Sharp peaks at 2550 cm$$^{-1}$$ (S-H stretch) and 1650 cm$$^{-1}$$ (C=N).

Industrial-Scale Considerations

For large-scale production, the catalytic desulfurization method is preferred due to lower solvent use and recyclable catalysts (e.g., BaSO$$4$$-Fe(NO$$3$$)$$_3$$). AK Scientific reports batch productions with 95% purity at $754/g (1g scale), reduced to $2914/10g.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Imidazolines.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemical Applications

4-Ethyl-1H-imidazole-2-thiol serves as an intermediate in the synthesis of complex organic molecules. Its versatility allows it to participate in various chemical reactions, making it valuable in organic synthesis and materials science.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Synthesis of Organometallic Compounds | Used as a ligand in coordination chemistry. |

| Catalysis | Acts as a catalyst in various organic reactions. |

| Formation of Ionic Liquids | Contributes to the development of ionic liquids for green chemistry applications. |

Biological Applications

In biological contexts, this compound has been investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity.

Case Study: Enzyme Inhibition

Research indicates that compounds with imidazole moieties exhibit significant biological activities, including antimicrobial and anti-inflammatory properties. For instance, studies have shown that derivatives of imidazole can effectively inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes .

Medical Applications

The compound has been explored for several therapeutic properties:

- Antimicrobial Activity : Research suggests that this compound may possess antimicrobial properties against various pathogens.

- Antioxidant Properties : The compound is being studied for its potential to mitigate oxidative stress, which is implicated in numerous diseases.

- Anti-inflammatory Effects : Its structure allows interaction with biological targets, influencing pathways related to inflammation.

Table 2: Biological Activities of this compound

| Activity Type | Potential Effects |

|---|---|

| Antimicrobial | Effective against certain bacterial strains |

| Antioxidant | Reduces oxidative stress |

| Anti-inflammatory | Inhibits inflammatory pathways |

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its role as a precursor in the synthesis of various chemical compounds enhances its value in industrial applications.

Case Study: Specialty Chemicals

The compound's ability to act as a ligand in coordination chemistry has implications for developing new materials with specific properties, such as enhanced catalytic activity or improved stability under various conditions.

Mechanism of Action

The mechanism of action of 4-ethyl-1H-imidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 4-ethyl-1H-imidazole-2-thiol with other imidazole-2-thiol derivatives and related heterocycles:

Key Observations :

- Electronic Effects: The thiol group in this compound provides nucleophilic reactivity, distinguishing it from non-thiolated analogs like 4-(thiophen-2-yl)-1H-imidazole. Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, whereas ethyl substituents offer steric bulk without significant electronic perturbation.

- Hydrophobicity : Aryl-substituted derivatives (e.g., ) exhibit higher molecular weights and lipophilicity compared to the ethyl-substituted compound, impacting solubility and membrane permeability.

- Heterocycle Fusion : Unlike thiadiazole-fused derivatives (), this compound is more commonly utilized as a precursor for sulfur-containing fused rings (e.g., imidazo[2,1-b]thiazoles) .

Pharmacological Potential

- Thiol-Dependent Mechanisms : The thiol group in this compound may facilitate interactions with cysteine residues in enzymes, akin to benzimidazole-thiol derivatives with antimicrobial activity .

- Comparison with Analogs : Nitrophenyl-substituted imidazole-2-thiols () show enhanced bioactivity due to nitro group-driven redox modulation, whereas ethyl-substituted derivatives may prioritize metabolic stability.

Biological Activity

4-Ethyl-1H-imidazole-2-thiol is a compound belonging to the imidazole family, characterized by its unique thiol group that contributes to its biological activities. This compound has gained attention in various fields, including medicinal chemistry, due to its potential as an enzyme inhibitor and its roles in biochemical pathways. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₈N₂S, with a molecular weight of approximately 132.19 g/mol. The compound features a five-membered aromatic ring containing nitrogen and sulfur, which is essential for its biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity.

- Hydrogen Bonding : The imidazole ring participates in hydrogen bonding and π-π interactions, which enhance the compound's binding affinity to biological targets.

These interactions can influence several biochemical pathways, including those involved in oxidative stress response and antimicrobial activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been studied for its potential to mitigate oxidative stress in biological systems, which is crucial for preventing cellular damage.

Antimicrobial Properties

Compounds containing imidazole moieties are known for their antimicrobial effects. This compound has shown potential against various pathogens, suggesting it could be developed into an antimicrobial agent .

Anticancer Activity

In studies evaluating anticancer properties, derivatives of imidazole have demonstrated moderate to high activity against cancer cell lines. For instance, compounds structurally related to this compound were evaluated against liver carcinoma cell lines (HEPG2), revealing promising IC50 values that indicate their potential as anticancer agents .

Study on Anticancer Activity

A study focused on the synthesis and evaluation of novel thiadiazole–imidazole derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against HEPG2 cells. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the imidazole ring could enhance anticancer efficacy .

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| 16c | 0.86 | High |

| 21c | 1.02 | High |

| 10g | 1.08 | High |

| 10d | 4.20 | Moderate |

| 10c | >50 | Poor |

Study on Antioxidant Activity

Another investigation explored the antioxidant capabilities of this compound in vitro. Results indicated that the compound effectively scavenged free radicals, thus supporting its potential therapeutic applications in oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.